tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1420876-96-5
VCID: VC8239445
InChI: InChI=1S/C15H25ClN2O3/c1-14(2,3)21-13(20)18-9-6-15(11-18)4-7-17(8-5-15)12(19)10-16/h4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)CCl
Molecular Formula: C15H25ClN2O3
Molecular Weight: 316.82 g/mol

tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

CAS No.: 1420876-96-5

Cat. No.: VC8239445

Molecular Formula: C15H25ClN2O3

Molecular Weight: 316.82 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate - 1420876-96-5

Specification

CAS No. 1420876-96-5
Molecular Formula C15H25ClN2O3
Molecular Weight 316.82 g/mol
IUPAC Name tert-butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate
Standard InChI InChI=1S/C15H25ClN2O3/c1-14(2,3)21-13(20)18-9-6-15(11-18)4-7-17(8-5-15)12(19)10-16/h4-11H2,1-3H3
Standard InChI Key JUYBVPHBKJXITC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)CCl

Introduction

tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes a diazaspiro framework. This compound belongs to the category of spirocyclic compounds and carboxylate esters due to its structural features. The presence of a tert-butyl group, a carboxylate functional group, and a chloroacetyl substituent contributes to its diverse chemical properties and potential applications in medicinal chemistry.

Key Characteristics:

  • Molecular Formula: C15H25ClN2O3

  • Molecular Weight: 316.82 g/mol

  • CAS Registry Number: 1420876-96-5

Synthesis Methods

The synthesis of tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions. A notable method includes the reaction of tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate with 2-chloroacetyl chloride in the presence of a base such as Hunig's base in a solvent like dichloromethane.

Synthesis Steps:

  • Starting Material Preparation: Preparation of tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate.

  • Reaction Conditions: Use of Hunig's base and dichloromethane as the solvent.

  • Product Isolation: Isolation and purification of the final product.

Chemical Reactions:

  • Substitution Reactions: Involving the replacement of functional groups.

  • Elimination Reactions: Resulting in the formation of new bonds.

Potential Applications

tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate has potential applications in medicinal chemistry due to its unique structural features and biological activities. The compound's interaction with biological targets through various pathways makes it a candidate for further research in drug development.

Application Areas:

  • Medicinal Chemistry: Potential for drug development.

  • Biological Interactions: Studies on binding affinity with enzymes or receptors.

Comparison with Similar Compounds

The compound shares structural similarities with other diazaspiro derivatives but is distinguished by its chloroacetyl substituent. This feature contributes to its unique chemical properties and potential biological activities.

Comparison Table:

Compound NameMolecular FormulaUnique Features
tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylateNot specifiedHydroxyethyl substituent instead of chloroacetyl
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylateC13H24N2O2Basic structure without chloroacetyl substituent
tert-Butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylateNot specifiedPresence of chloro and cyano substituents

Research Findings and Future Directions

Research on tert-Butyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate is ongoing, with a focus on elucidating its mechanisms of action and potential applications. Further studies are necessary to fully understand its biological interactions and to explore its therapeutic potential.

Future Research Directions:

  • Biological Activity Studies: Detailed investigations into its interaction with biological targets.

  • Synthetic Modifications: Exploring modifications to enhance its chemical properties and biological activities.

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